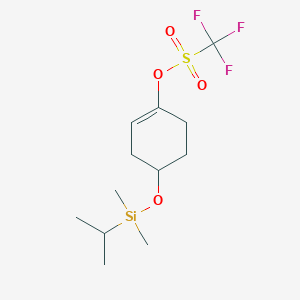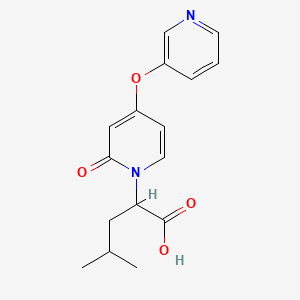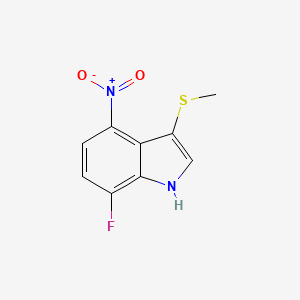![molecular formula C14H21N3O4S B13088085 N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 1-aminocycloheptylmethylamine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N-[(1-Aminocycloheptyl)methyl]-4-aminobenzene-1-sulfonamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(1-Aminocycloheptyl)methyl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetamide hydrochloride
- **N-[(1-Aminocycloheptyl)methyl]-3-methylbenzotriazole-4-carboxamide hydrochloride
Uniqueness
N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide is unique due to its specific combination of a cycloheptyl group with a nitrobenzene sulfonamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Propiedades
Fórmula molecular |
C14H21N3O4S |
|---|---|
Peso molecular |
327.40 g/mol |
Nombre IUPAC |
N-[(1-aminocycloheptyl)methyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c15-14(9-3-1-2-4-10-14)11-16-22(20,21)13-7-5-12(6-8-13)17(18)19/h5-8,16H,1-4,9-11,15H2 |
Clave InChI |
PEDDLKSHGVMZDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


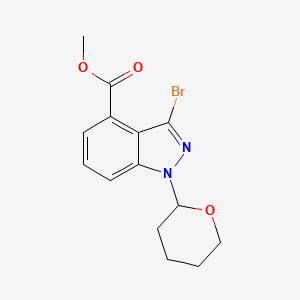



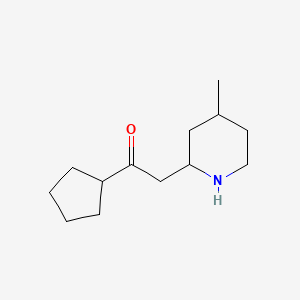
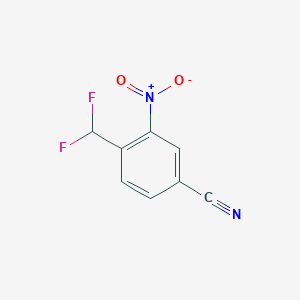
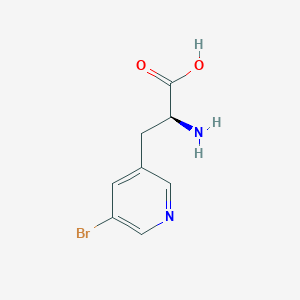

![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
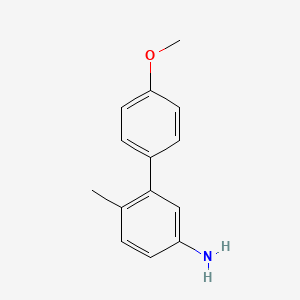
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
